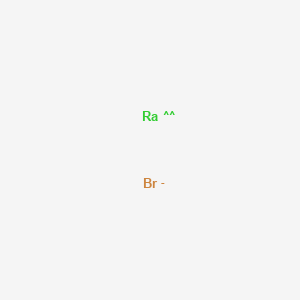
Thalidomide-O-PEG6-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-PEG6-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide, originally developed as a sedative, has found new applications in treating various diseases due to its immunomodulatory and anti-angiogenic properties . The addition of a PEG linker enhances the solubility and bioavailability of the compound, making it more effective for therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG6-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, followed by its attachment to thalidomide through a series of chemical reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Thalidomide-O-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield amine derivatives. Substitution reactions can result in a wide range of products with varying biological activities .
科学的研究の応用
Thalidomide-O-PEG6-OH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential therapeutic applications.
Biology: Employed in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.
Medicine: Investigated for its potential to treat various diseases, including cancer, inflammatory conditions, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems
作用機序
The mechanism of action of Thalidomide-O-PEG6-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to exert its effects more efficiently .
類似化合物との比較
Similar Compounds
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities.
Thalidomide-O-PEG6-Acid: A similar compound with a different PEG linker, used in PROTAC technology.
Uniqueness
Thalidomide-O-PEG6-OH is unique due to its combination of thalidomide’s therapeutic properties with the enhanced solubility and bioavailability provided by the PEG linker.
特性
分子式 |
C25H34N2O11 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N2O11/c28-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)27(24(18)31)19-4-5-21(29)26-23(19)30/h1-3,19,28H,4-17H2,(H,26,29,30) |
InChIキー |
OEFYPGIKIFTVHU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





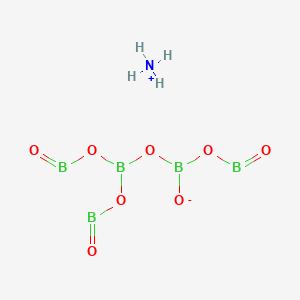
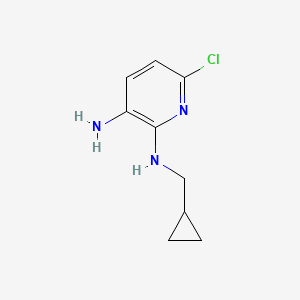
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)

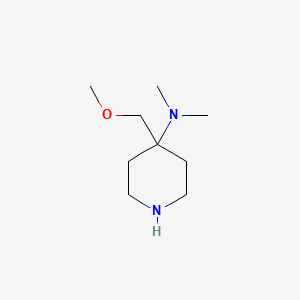
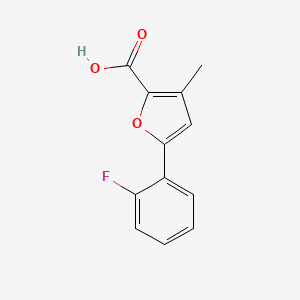
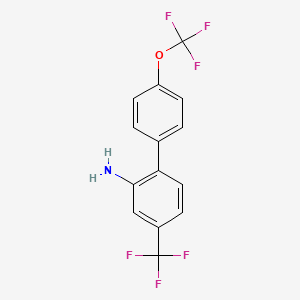
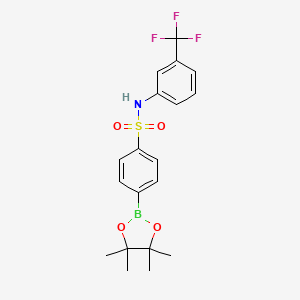

![N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14768677.png)
